molecular formula C21H21NO3 B11304682 9-(4-methylphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

9-(4-methylphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11304682
M. Wt: 335.4 g/mol
InChI Key: DLJCLVIKDFCHTC-UHFFFAOYSA-N
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Description

9-(4-METHYLPHENYL)-4-PROPYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-METHYLPHENYL)-4-PROPYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE can be achieved through a multi-step process involving the condensation of appropriate starting materials. One common method involves the use of 7-hydroxy-4-methylcoumarin, formaldehyde, and primary amines in a Mannich-type condensation reaction. This reaction is typically carried out in water at temperatures ranging from 80-90°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of eco-friendly reagents, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

9-(4-METHYLPHENYL)-4-PROPYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, 9-(4-METHYLPHENYL)-4-PROPYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology and Medicine

The compound has shown potential in biological applications, particularly in the development of anti-mycobacterial agents. Studies have demonstrated its efficacy against Mycobacterium tuberculosis, making it a promising candidate for tuberculosis treatment .

Industry

In the industrial sector, this compound is used in the production of advanced materials, such as polybenzoxazines, which possess excellent thermal stability and mechanical properties. These materials are used in applications ranging from flame retardant laminates to printed circuit boards .

Mechanism of Action

The mechanism of action of 9-(4-METHYLPHENYL)-4-PROPYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE involves its interaction with specific molecular targets. In the case of its anti-mycobacterial activity, the compound inhibits the growth of Mycobacterium tuberculosis by interfering with the bacterial cell wall synthesis and disrupting essential metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-3-(4-chlorophenyl)-4-thioxo-2H-1,3-benzoxazine-2(3H)-one
  • 6-Chloro-3-(4-methylphenyl)-2H-1,3-benzoxazine-2,4-(3H)-dithione

Uniqueness

Compared to similar compounds, 9-(4-METHYLPHENYL)-4-PROPYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE exhibits unique structural features that contribute to its distinct chemical and biological properties. Its chromeno[8,7-e][1,3]oxazine core provides a versatile scaffold for further functionalization, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C21H21NO3

Molecular Weight

335.4 g/mol

IUPAC Name

9-(4-methylphenyl)-4-propyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C21H21NO3/c1-3-4-15-11-20(23)25-21-17(15)9-10-19-18(21)12-22(13-24-19)16-7-5-14(2)6-8-16/h5-11H,3-4,12-13H2,1-2H3

InChI Key

DLJCLVIKDFCHTC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)C4=CC=C(C=C4)C

Origin of Product

United States

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